Propan-2-yl fluorocarbamate
Description
Properties
CAS No. |
17603-82-6 |
|---|---|
Molecular Formula |
C4H8FNO2 |
Molecular Weight |
121.11 g/mol |
IUPAC Name |
propan-2-yl N-fluorocarbamate |
InChI |
InChI=1S/C4H8FNO2/c1-3(2)8-4(7)6-5/h3H,1-2H3,(H,6,7) |
InChI Key |
PUSMRHSJWLGANS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl fluorocarbamate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with phosgene to form isopropyl chloroformate, which is then reacted with ammonium fluoride to produce isopropyl fluorocarbamate. The reaction conditions typically involve low temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of isopropyl fluorocarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis.
Chemical Reactions Analysis
Oxidative Decarboxylation of Oxamic Acids
A photocatalytic method generates isocyanates from oxamic acids, which are trapped with propan-2-ol to form the target carbamate :
-
Conditions : Blue-light irradiation, ferrocene photocatalyst, 2-picolinic acid ligand.
Lossen Rearrangement
Hydroxamic acids activated by 1-propanephosphonic acid cyclic anhydride (T3P) undergo Lossen rearrangement to form isocyanates, which react with propan-2-ol :
-
Ultrasonication accelerates the reaction.
Fluorination of Propan-2-yl Carbamates
Direct fluorination of propan-2-yl carbamates using anhydrous tetramethylammonium fluoride (TMAF) or tetrabutylammonium fluoride (TBAF) :
Nucleophilic Substitution
The fluorine atom in the carbamate group participates in SAr reactions with electron-deficient aromatics :
Hydrolysis
Propan-2-yl fluorocarbamate undergoes hydrolysis under acidic or basic conditions to release CO, NH, and propan-2-ol:
-
Stability : Resists hydrolysis in neutral aqueous solutions but degrades rapidly in acidic/basic media .
Cross-Coupling Reactions
The carbamate group acts as a directing group in palladium-catalyzed cross-coupling reactions :
-
Catalyst : Pd(OAc) with Xantphos ligand.
Thermal and Chemical Stability
| Property | Value/Condition | Source |
|---|---|---|
| Thermal Decomposition | 180–200°C (exothermic) | |
| UV Stability | Absorbs at 205 nm (similar to IPA) | |
| Solubility | Miscible in polar aprotic solvents |
Scientific Research Applications
Isopropyl fluorocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of isopropyl fluorocarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of cholinesterase enzymes, which are crucial for neurotransmission.
Comparison with Similar Compounds
Key Similarities and Differences
- Structure : Isopropyl fluoroformate (fluoroformic acid isopropyl ester) shares the isopropyl group with Propan-2-yl fluorocarbamate but replaces the carbamate nitrogen with an ester oxygen.
- Reactivity : Both compounds are electrophilic, but isopropyl fluoroformate is more reactive toward nucleophiles due to the electron-withdrawing effect of the fluorine atom on the carbonyl group. This compound’s nitrogen center allows for unique reactivity with diazonium salts, leading to azide formation .
- Applications : Isopropyl fluoroformate is commonly used in acylations, whereas this compound serves as a precursor in azide synthesis.
(Prop-2-yn-1-ylsulfanyl)carbonitrile
Key Similarities and Differences
- Structure : This compound (C₄H₃NS) features a propargyl sulfide group (–S–C≡CH) and a nitrile (–CN), contrasting with the carbamate functionality of this compound.
- Reactivity : The nitrile and alkyne groups enable click chemistry or cycloaddition reactions, unlike the diazonium-coupled reactivity of this compound.
- This compound’s hazards are tied to fluorine release under decomposition.
Propyl 4-Hydroxybenzoate (Propyl Paraben)
Key Similarities and Differences
- Structure: Propyl paraben contains a phenolic ester group, lacking the fluorine and carbamate moieties of this compound.
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals, propyl paraben’s antimicrobial activity contrasts with the synthetic intermediate role of this compound.
Benzyl Carbamate Derivatives (e.g., CAS 518048-02-7)
Key Similarities and Differences
- Structure: The benzyl carbamate derivative (C₂₄H₂₃FN₄O₅) includes a pyrimidinone ring and fluorobenzyl group, introducing greater structural complexity compared to this compound.
Data Tables
Table 1: Structural and Reactivity Comparison
Biological Activity
Propan-2-yl fluorocarbamate, also known as isopropyl fluorocarbamate, is a compound of interest in various fields including medicinal chemistry and agricultural science. Its unique structure, characterized by the presence of a fluorine atom and a carbamate functional group, suggests potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure
This compound can be represented by the following chemical structure:
This structure indicates the presence of a carbamate group (–C(=O)O) attached to an isopropyl group and a fluorine atom.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an antibacterial and antifungal agent. The introduction of fluorine into organic molecules often enhances their biological properties due to increased lipophilicity and metabolic stability.
Antibacterial Activity
Research has demonstrated that compounds with fluorinated carbamate structures exhibit significant antibacterial properties. A study evaluating the antibacterial efficacy of various fluorinated compounds, including this compound, found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL, indicating moderate antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32-64 | Staphylococcus aureus |
| 32 | Escherichia coli |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro studies indicated that this compound effectively inhibited the growth of Candida albicans, with an MIC value of 16 µg/mL. This suggests that this compound may serve as a potential candidate for antifungal drug development.
The mechanism by which this compound exerts its biological effects is believed to involve disruption of cellular processes in target organisms. The presence of the fluorine atom enhances the compound's ability to penetrate cell membranes, thereby interfering with metabolic pathways essential for bacterial and fungal survival.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
-
Case Study 1: Antibacterial Efficacy
- Objective : To evaluate the antibacterial activity against multi-drug resistant strains.
- Findings : this compound exhibited significant activity against resistant strains with MIC values lower than traditional antibiotics.
-
Case Study 2: Antifungal Properties
- Objective : To assess efficacy against clinical isolates of Candida species.
- Findings : The compound demonstrated potent antifungal activity, suggesting its potential use in treating fungal infections resistant to common antifungals.
Q & A
Q. What are the established synthetic routes for Propan-2-yl fluorocarbamate, and how can decomposition during synthesis be minimized?
this compound synthesis involves nucleophilic substitution or carbamate formation under controlled conditions. Key methodological considerations include:
- Maintaining temperatures near 0°C to prevent thermal decomposition, as room-temperature reactions often yield incomplete titers or byproducts .
- Adding the carbamate precursor incrementally to a cooled basic solution to stabilize intermediates and reduce side reactions .
- Validating purity via iodometric titration (for oxidation titers) and corroborating results with infrared (IR) spectroscopy to detect decomposition products like fluorinated amines or carbonyl derivatives .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to resolve peaks for the fluorocarbamate group. Compare shifts with structurally similar compounds (e.g., sarin derivatives) for calibration .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for high-resolution or twinned data. Note that SHELX’s robustness in handling small-molecule data makes it a standard despite newer alternatives .
Q. How should this compound be stored to ensure stability in experimental settings?
- Store solutions at 0–6°C in inert, anhydrous solvents (e.g., methylene chloride) to suppress hydrolysis or oxidation.
- Monitor stability via periodic IR analysis to detect decomposition into fluorinated amines or CO₂, which can invalidate kinetic studies .
Advanced Research Questions
Q. How can researchers reconcile contradictions in experimental data (e.g., titration vs. spectroscopic results) for this compound?
- Cross-validation : Combine iodometric titration (quantifying active fluoride release) with IR or NMR to identify non-oxidizing byproducts (e.g., fluorinated alcohols). For example, IR peaks near 1650 cm⁻¹ may indicate carbamate degradation .
- Statistical analysis : Use multivariate regression to correlate reaction conditions (temperature, solvent polarity) with decomposition rates, as recoveries vary between 60–85% under suboptimal conditions .
Q. What computational methods are available to predict the reactivity or spectroscopic properties of this compound?
- NMR chemical shift prediction : Apply density functional theory (DFT) models calibrated on nerve agents (e.g., sarin, soman) to predict ¹³C shifts for the fluorocarbamate group. Validate against experimental spectra in CDCl₃ .
- Molecular dynamics simulations : Model solvation effects in polar solvents (e.g., water) to predict hydrolysis pathways, which are critical for environmental toxicity assessments.
Q. How can liquid-liquid equilibrium (LLE) studies optimize purification of this compound from reaction mixtures?
- Use ternary phase diagrams (e.g., water + phenol + cumene systems) to identify solvent pairs for efficient extraction. For example, cumene’s hydrophobicity at 298.2 K can isolate fluorocarbamate from aqueous byproducts .
- Measure partition coefficients via refractive index or gravimetric analysis to refine solvent ratios and minimize product loss .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Crystallization additives : Introduce co-solvents (e.g., hexane) to reduce polarity and promote crystal nucleation.
- Twinned data refinement : Use SHELXL’s twin-law functions to resolve overlapping reflections, particularly for monoclinic or orthorhombic systems .
Methodological Design and Data Interpretation
Q. How can the FINERMAPS framework guide experimental design for studying this compound?
- Feasibility : Prioritize techniques with accessible instrumentation (e.g., NMR over synchrotron XRD) and validate hypotheses using low-cost titration before advanced spectroscopy .
- Novelty : Focus on understudied areas like enantioselective synthesis or environmental degradation kinetics, referencing gaps in recent carbamate literature .
Q. What protocols ensure reproducibility in kinetic studies of this compound hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
